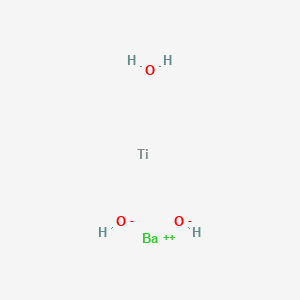
Barium(2+) hydrate titanium dihydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium(2+) hydrate titanium dihydroxide is a compound that combines barium, titanium, and hydroxide ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium(2+) hydrate titanium dihydroxide can be synthesized through the reaction of titanium alkoxides with barium hydroxide hydrate in an alcohol or glycol ether at elevated temperatures ranging from 50 to 150°C . Another method involves the hydrothermal synthesis using titanium tetrahydroxide gel and barium hydroxide, which produces fine particles of barium titanate .
Industrial Production Methods: Industrial production of barium titanate, a related compound, involves the reaction of barium hydroxide with titanium dioxide in an aqueous solution. This process is typically carried out at temperatures above 328 K for 24 hours to obtain well-crystallized cubic phase barium titanate .
Analyse Des Réactions Chimiques
Types of Reactions: Barium(2+) hydrate titanium dihydroxide undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound but can occur under specific conditions.
Substitution: The compound can participate in substitution reactions where hydroxide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Requires strong oxidizing agents and elevated temperatures.
Reduction: Involves reducing agents such as hydrogen gas or metals in a suitable solvent.
Substitution: Typically occurs in aqueous solutions with other anions present.
Major Products:
Oxidation: Produces barium oxide and titanium dioxide.
Reduction: Yields barium metal and titanium metal.
Substitution: Forms various barium and titanium salts depending on the substituting anion.
Applications De Recherche Scientifique
Barium(2+) hydrate titanium dihydroxide has several scientific research applications:
Chemistry: Used in the synthesis of advanced materials, including ceramics and dielectric materials.
Medicine: Investigated for use in drug delivery systems and diagnostic imaging.
Industry: Utilized in the production of capacitors, sensors, and other electronic components.
Mécanisme D'action
The mechanism of action of barium(2+) hydrate titanium dihydroxide involves the interaction of barium and titanium ions with hydroxide ions. The compound forms a crystalline structure where barium ions are coordinated with hydroxide ions, and titanium ions are integrated into the lattice. This structure allows for unique electrical and dielectric properties, making it useful in electronic applications .
Comparaison Avec Des Composés Similaires
Barium hydroxide: A related compound with similar chemical properties but lacks the titanium component.
Titanium dioxide: Shares the titanium component but does not contain barium or hydroxide ions.
Barium titanate: A closely related compound with similar applications in electronics and materials science.
Uniqueness: Barium(2+) hydrate titanium dihydroxide is unique due to its combination of barium, titanium, and hydroxide ions, which imparts distinct electrical and dielectric properties. This makes it particularly valuable in the development of advanced electronic materials and devices .
Propriétés
IUPAC Name |
barium(2+);titanium;dihydroxide;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.3H2O.Ti/h;3*1H2;/q+2;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWJASIPWIIOPC-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[OH-].[Ti].[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaH4O3Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














